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Compound of Interest

Compound Name: Ucph-101

Cat. No.: B1683363

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and concentration guidelines for the use of
UCPH-101, a selective inhibitor of the Excitatory Amino Acid Transporter 1 (EAAT1), in various
in vitro experimental settings.

Introduction

UCPH-101 is a potent and selective, non-competitive allosteric inhibitor of the human excitatory
amino acid transporter subtype 1 (EAATL1), also known as GLAST.[1][2][3][4] It displays high
selectivity for EAAT1 over other EAAT subtypes (EAAT2, EAAT3, EAAT4, and EAATS).[3][4][5]
[6] UCPH-101 has been instrumental in elucidating the physiological roles of EAAT1 and is a
valuable tool for studying glutamate homeostasis and excitotoxicity in the central nervous
system.[7] This document outlines recommended concentrations, experimental protocols, and
key considerations for its use in cell-based assays.

Quantitative Data Summary

The effective concentration of UCPH-101 can vary depending on the experimental setup,
including the cell type, expression level of EAAT1, and the specific assay being performed. The
following table summarizes the key quantitative data from published in vitro studies.
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Cell
Parameter Value . Assay Type Reference
Line/System
HEK-293 cells
] [3H]-D-aspartate
ICso 0.66 uM expressing [6][8]
uptake
human EAAT1
ICso 0.67 uM Not specified Not specified [7]
c 0.44 uM (12 min EAAT1-HEK293 [3H]-D-Aspartate 5]
50
incubation) cells uptake
c 1.9 uM (1.5 min EAAT1-HEK293 [3H]-D-Aspartate 5]
50
incubation) cells uptake
ASCT2
F136Y/1237M N
Ki (apparent) 4.3 uM Not specified [11[2]
double-mutant
transporter
Whole-cell
Ki (apparent) 77 £ 20 uM Wild-type ASCT2  current [11[2]
recordings
tsA201 cells Whole-cell patch-
Ke 0.34 £0.03 uM expressing clamp [51[8]
human EAAT1 electrophysiology
tsA201 cells Whole-cell patch-
expressin clam
Effective P J P )
) 10 puMm human EAAT1, electrophysiology  [3][5][6]
Concentration
rat EAAT4, and (to show
mouse EAATS selectivity)
Whole-cell patch-
) tsA201 cells clamp
Effective . .
) 100 uM expressing electrophysiology  [1]
Concentration
EAAT1 (for complete
inhibition)
Effective 200 pM HEK293 cells 14C serine [1][2]
Concentration expressing uptake assay (for
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hASCT2 partial inhibition)

Signaling Pathway and Mechanism of Action

UCPH-101 acts as a non-competitive inhibitor of EAAT1.[1][2][4] It binds to an allosteric site on
the trimerization domain of the transporter, distinct from the glutamate binding site.[4] This
binding induces a long-lasting inactive state of the transporter, thereby blocking the
translocation of glutamate across the cell membrane.[1][4]
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Caption: Mechanism of UCPH-101 action on the EAAT1 transporter.

Experimental Protocols

The following are detailed protocols for common in vitro assays using UCPH-101.

Cell Culture and Transfection

e Cell Line: Human Embryonic Kidney 293 (HEK293) cells or tsA201 cells are commonly used
for their low endogenous EAAT expression and high transfection efficiency.
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e Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10%
Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 pg/mL streptomycin.

e Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO-.

e Transfection: For transient expression of EAATL, transfect cells with a plasmid encoding
human EAAT1 using a suitable transfection reagent according to the manufacturer's
instructions. Experiments are typically performed 24-48 hours post-transfection.

[*H]-D-Aspartate Uptake Assay

This assay measures the uptake of radiolabeled D-aspartate, a substrate of EAATSs, to
determine the inhibitory activity of UCPH-101.

Materials:
o HEK293 cells expressing EAAT1
o 24-well plates, poly-D-lysine coated

o Krebs-Ringer buffer (120 mM NacCl, 4.7 mM KCI, 2.2 mM CaClz, 1.2 mM MgSOQOa, 1.2 mM
KH2PO4, 10 mM HEPES, 10 mM D-glucose, pH 7.4)

e [3H]-D-aspartate

o UCPH-101 stock solution (in DMSO)

 Scintillation fluid and counter

Protocol:

e Seed EAAT1-expressing HEK293 cells in 24-well plates and grow to confluence.

o Prepare a stock solution of UCPH-101 in DMSO. Further dilute in Krebs-Ringer buffer to the
desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1%.

o Wash the cells twice with warm Krebs-Ringer buffer.
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Pre-incubate the cells with various concentrations of UCPH-101 in Krebs-Ringer buffer for a
specified time (e.g., 1.5 to 12 minutes).[5] Note that the 1Cso of UCPH-101 is dependent on
the pre-incubation time due to its slow binding kinetics.[5]

Initiate the uptake by adding [3H]-D-aspartate to a final concentration of ~100 nM.
Incubate for 10 minutes at 37°C.

Terminate the uptake by rapidly aspirating the solution and washing the cells three times with
ice-cold Krebs-Ringer buffer.

Lyse the cells with 0.1 M NaOH.

Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity
using a scintillation counter.

Determine non-specific uptake in the presence of a saturating concentration of a non-
selective EAAT inhibitor like TBOA (DL-threo-pB-benzyloxyaspartate).

Calculate the specific uptake and determine the 1Cso value of UCPH-101 by fitting the data to
a concentration-response curve.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion currents associated with EAAT1 activity and its
inhibition by UCPH-101.

Materials:

tsA201 cells expressing EAAT1

Patch-clamp setup (amplifier, micromanipulators, perfusion system)

Borosilicate glass pipettes

Extracellular solution (in mM): 140 NacCl, 2.5 KCI, 2 CaClz, 2 MgClz, 10 HEPES, pH 7.4 with
NaOH.
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e Intracellular solution (in mM): 130 KSCN, 10 HEPES, 2 MgClz, 5 EGTA, pH 7.2 with KOH.

e UCPH-101 stock solution (in DMSO)

o Glutamate solution

Protocol:

Plate transfected tsA201 cells on glass coverslips.

e Prepare the extracellular and intracellular solutions. Dilute UCPH-101 from a DMSO stock
into the extracellular solution to the desired final concentration.

o Pull glass pipettes to a resistance of 2-5 MQ when filled with the intracellular solution.

o Establish a whole-cell recording configuration on an isolated, transfected cell.

o Clamp the cell at a holding potential of -60 mV.

e Apply glutamate (e.g., 1 mM) via the perfusion system to evoke EAAT1-mediated currents.

» After obtaining a stable baseline current, co-apply glutamate with different concentrations of
UCPH-101. The onset of inhibition by UCPH-101 is slow, so allow several seconds for the
current to reach a steady state.[1]

¢ Record the current inhibition at various UCPH-101 concentrations to determine the Ke value.
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Caption: General workflow for in vitro assays with UCPH-101.
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Solubility and Stock Solution Preparation

UCPH-101 is soluble in DMSO up to 25 mM.[3][6][7]

To prepare a 10 mM stock solution in DMSO:

e Weigh out 4.225 mg of UCPH-101 (MW: 422.48 g/mol ).
» Dissolve in 1 mL of high-quality, anhydrous DMSO.

o Vortex briefly to ensure complete dissolution.

o Store the stock solution in aliquots at -20°C.[3] It is recommended to prepare and use
solutions on the same day if possible.[3]

Selectivity Considerations

UCPH-101 is highly selective for EAAT1. At concentrations up to 100 pM, it shows negligible
inhibitory activity at human EAAT2 and EAAT3.[5] Similarly, it does not significantly inhibit
EAAT4 or EAATS at concentrations up to 10 uM.[3][5][6] However, it is important to note that
UCPH-101 can partially inhibit the alanine-serine-cysteine transporter 2 (ASCT2) at high
concentrations (apparent Ki of 77 £ 20 uM).[1][2] This should be taken into consideration when
designing experiments and interpreting data, especially if the experimental system expresses
high levels of ASCT2.

Conclusion

UCPH-101 is a valuable pharmacological tool for the in vitro study of EAAT1 function. The
optimal concentration for use will depend on the specific experimental goals and assay
conditions. It is recommended to perform concentration-response curves to determine the most
appropriate concentration for your system. The provided protocols offer a starting point for
utilizing UCPH-101 in your research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683363?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

